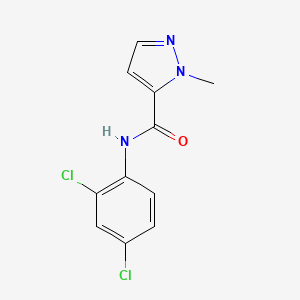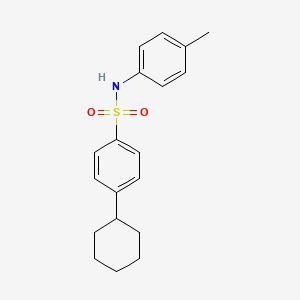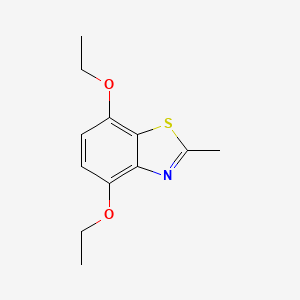
N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as A-836,339, is a selective cannabinoid CB2 receptor agonist. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
作用机制
N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide binds selectively to the CB2 receptor, which is predominantly expressed in immune cells. The activation of CB2 receptors by N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines. It also reduces pain sensitivity by modulating the release of neurotransmitters in the spinal cord. In cancer, the compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 and increases the production of anti-inflammatory cytokines such as IL-10. It also reduces oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. In cancer, the compound inhibits angiogenesis and metastasis by reducing the expression of VEGF and MMPs. In neurodegenerative disorders, the compound reduces neuroinflammation and oxidative stress, which are the major contributors to neuronal damage.
实验室实验的优点和局限性
The advantages of using N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments include its high selectivity for the CB2 receptor, its potent anti-inflammatory and analgesic effects, and its potential therapeutic applications in various diseases. However, the limitations of using the compound include its poor solubility in water, which makes it difficult to administer in vivo, and its potential off-target effects on other receptors.
未来方向
The future directions for the research on N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide include the development of more potent and selective CB2 receptor agonists, the optimization of the synthesis method to obtain higher yields and purity of the compound, and the investigation of its potential therapeutic applications in other diseases such as autoimmune disorders and cardiovascular diseases. The compound can also be used as a tool to study the role of the CB2 receptor in various physiological and pathological processes.
合成方法
The synthesis of N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form 2,4-dichlorophenylhydrazone. The hydrazone is then reacted with methyl hydrazine to form N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学研究应用
N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as inflammation, neuropathic pain, cancer, and neurodegenerative disorders. The compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has analgesic effects by reducing pain sensitivity in neuropathic pain models. In cancer, N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O/c1-16-10(4-5-14-16)11(17)15-9-3-2-7(12)6-8(9)13/h2-6H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQGSUCMJZBZOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-2-azepanecarboxamide](/img/structure/B5672865.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[5-(methoxymethyl)-2-furoyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5672872.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[4-(2-thienyl)butanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5672886.png)
![2-benzyl-9-(N-methylglycyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5672893.png)
![1-{[5-(ethylthio)-2-thienyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5672894.png)
![5-ethyl-4-[4-(4-fluorophenoxy)piperidin-1-yl]pyrimidin-2-amine](/img/structure/B5672905.png)

![N-[rel-(3R,4S)-4-isopropyl-1-(4-pyridinylmethyl)-3-pyrrolidinyl]-1-(methoxymethyl)cyclobutanecarboxamide dihydrochloride](/img/structure/B5672919.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-3-(1H-1,2,4-triazol-1-yl)propanamide hydrochloride](/img/structure/B5672933.png)
![1-cyclohexyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5672945.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5672960.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5672974.png)